molecular formula C18H29N3O3 B5301384 N-{[1-(3-hydroxy-4-methoxybenzyl)piperidin-3-yl]methyl}-N'-isopropylurea

N-{[1-(3-hydroxy-4-methoxybenzyl)piperidin-3-yl]methyl}-N'-isopropylurea

Cat. No. B5301384
M. Wt: 335.4 g/mol
InChI Key: JBHZXHWMMDKDLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[1-(3-hydroxy-4-methoxybenzyl)piperidin-3-yl]methyl}-N'-isopropylurea, also known as LMTX, is a small molecule drug that has been developed for the treatment of Alzheimer's disease (AD). It is a tau aggregation inhibitor that is believed to work by inhibiting the formation of tau aggregates in the brain, which are one of the hallmarks of AD pathology.

Mechanism of Action

N-{[1-(3-hydroxy-4-methoxybenzyl)piperidin-3-yl]methyl}-N'-isopropylurea is believed to work by inhibiting the formation of tau aggregates in the brain. Tau is a protein that is responsible for stabilizing microtubules in neurons. In AD, tau becomes hyperphosphorylated and aggregates into neurofibrillary tangles, which disrupt neuronal function and lead to cognitive decline. N-{[1-(3-hydroxy-4-methoxybenzyl)piperidin-3-yl]methyl}-N'-isopropylurea is thought to prevent the formation of these aggregates by binding to the tau protein and stabilizing it in its normal conformation.
Biochemical and Physiological Effects:
N-{[1-(3-hydroxy-4-methoxybenzyl)piperidin-3-yl]methyl}-N'-isopropylurea has been shown to reduce tau aggregation and improve cognitive function in animal models of AD. In clinical trials, N-{[1-(3-hydroxy-4-methoxybenzyl)piperidin-3-yl]methyl}-N'-isopropylurea has been associated with a reduction in the rate of cognitive decline in some patients. However, the exact biochemical and physiological effects of N-{[1-(3-hydroxy-4-methoxybenzyl)piperidin-3-yl]methyl}-N'-isopropylurea are still not fully understood.

Advantages and Limitations for Lab Experiments

One advantage of N-{[1-(3-hydroxy-4-methoxybenzyl)piperidin-3-yl]methyl}-N'-isopropylurea is that it is a small molecule drug that can be easily synthesized and purified. This makes it a good candidate for drug development and testing. However, one limitation of N-{[1-(3-hydroxy-4-methoxybenzyl)piperidin-3-yl]methyl}-N'-isopropylurea is that its efficacy in clinical trials has been mixed, with some studies showing little to no benefit in AD patients.

Future Directions

There are several future directions for the study of N-{[1-(3-hydroxy-4-methoxybenzyl)piperidin-3-yl]methyl}-N'-isopropylurea and its potential use in the treatment of AD. One direction is to further investigate the mechanism of action of N-{[1-(3-hydroxy-4-methoxybenzyl)piperidin-3-yl]methyl}-N'-isopropylurea and its effects on tau aggregation and neuronal function. Another direction is to explore the use of N-{[1-(3-hydroxy-4-methoxybenzyl)piperidin-3-yl]methyl}-N'-isopropylurea in combination with other drugs for the treatment of AD. Additionally, future studies could focus on identifying biomarkers that could predict which patients are most likely to benefit from N-{[1-(3-hydroxy-4-methoxybenzyl)piperidin-3-yl]methyl}-N'-isopropylurea treatment.

Synthesis Methods

The synthesis of N-{[1-(3-hydroxy-4-methoxybenzyl)piperidin-3-yl]methyl}-N'-isopropylurea involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with piperidine, followed by the reaction of the resulting product with isopropyl isocyanate. The final product is obtained through purification and isolation steps.

Scientific Research Applications

N-{[1-(3-hydroxy-4-methoxybenzyl)piperidin-3-yl]methyl}-N'-isopropylurea has been extensively studied in preclinical and clinical trials for the treatment of AD. In preclinical studies, N-{[1-(3-hydroxy-4-methoxybenzyl)piperidin-3-yl]methyl}-N'-isopropylurea has been shown to reduce tau aggregation and improve cognitive function in animal models of AD. In clinical trials, N-{[1-(3-hydroxy-4-methoxybenzyl)piperidin-3-yl]methyl}-N'-isopropylurea has been tested in both mild-to-moderate and severe AD patients, with mixed results.

properties

IUPAC Name

1-[[1-[(3-hydroxy-4-methoxyphenyl)methyl]piperidin-3-yl]methyl]-3-propan-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O3/c1-13(2)20-18(23)19-10-15-5-4-8-21(12-15)11-14-6-7-17(24-3)16(22)9-14/h6-7,9,13,15,22H,4-5,8,10-12H2,1-3H3,(H2,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHZXHWMMDKDLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCC1CCCN(C1)CC2=CC(=C(C=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1-(3-hydroxy-4-methoxybenzyl)piperidin-3-yl]methyl}-N'-isopropylurea

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